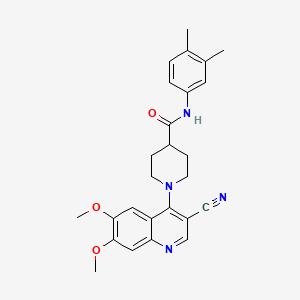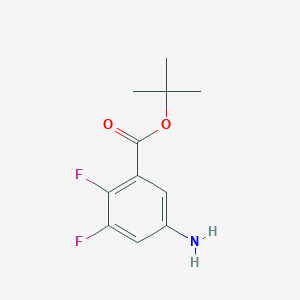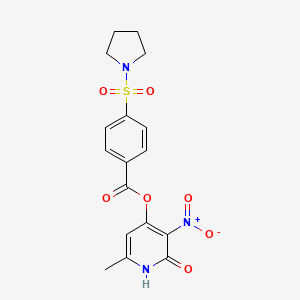
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as potassium cyanide.
Formation of the Piperidine Ring:
- The piperidine ring can be constructed through a Mannich reaction involving formaldehyde and a secondary amine.
Coupling of the Quinoline and Piperidine Moieties:
- The final coupling step involves the reaction of the quinoline derivative with the piperidine carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure scalability and reproducibility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Quinoline Core:
- Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
- For example, the reaction of 3,4-dimethoxyaniline with glycerol and sulfuric acid can yield the quinoline core.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the quinoline ring can be oxidized to form corresponding quinone derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products:
- Oxidation products include quinone derivatives.
- Reduction products include primary amines.
- Substitution products depend on the nucleophile used, such as thioethers or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide has several research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: Explored as a lead compound for the development of new drugs targeting specific diseases.
Chemical Biology: Utilized in chemical biology to study cellular processes and pathways.
Wirkmechanismus
The mechanism of action of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide involves:
Molecular Targets: It targets topoisomerase enzymes, which are crucial for DNA replication and transcription.
Pathways Involved: By inhibiting topoisomerase, it prevents the relaxation of supercoiled DNA, leading to DNA damage and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide: can be compared with other quinoline derivatives such as:
Uniqueness:
- The presence of the piperidine carboxamide moiety and the specific substitution pattern on the quinoline ring make this compound unique in its class, potentially offering distinct biological activities and therapeutic benefits.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-16-5-6-20(11-17(16)2)29-26(31)18-7-9-30(10-8-18)25-19(14-27)15-28-22-13-24(33-4)23(32-3)12-21(22)25/h5-6,11-13,15,18H,7-10H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMSOUKFNQQMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2871690.png)
![[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone;hydrochloride](/img/structure/B2871693.png)
![10-(3-chloro-4-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2871694.png)


![N-(4-bromophenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2871699.png)


![(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2871702.png)


![2-(2-fluorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2871709.png)

![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2871713.png)
